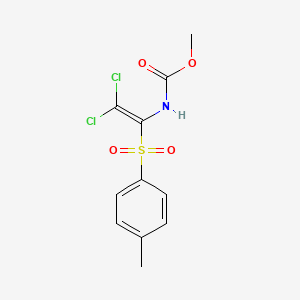

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (2,2-dichloro-1-tosylvinyl)carbamate” is a specific type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The simplest ester derived from carbamic acid is Methyl carbamate, which is a colourless solid .

Synthesis Analysis

Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . The synthesis of carbamates can also be achieved via alcoholysis of carbamoyl chlorides or from the reaction of amines with chloroformates .Molecular Structure Analysis

The molecular structure of carbamates, in general, is represented by the formula R2NC(O)OR . For Methyl carbamate, the molecular weight is 75 g/mol .Chemical Reactions Analysis

Carbamates are known to form through the reaction of methanol and urea . They can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Physical And Chemical Properties Analysis

Methyl carbamate, a related compound, is a colourless solid with a density of 1.136 at 56 °C. It has a melting point of 52 °C and a boiling point of 177 °C. It is soluble in water at a concentration of 20 g/L .科学的研究の応用

Carbamate Pesticides

Carbamates such as carbaryl, widely known by its trade name Sevin, are used as insecticides in agriculture. Carbaryl works by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous systems of insects. While highly effective in controlling pests, studies have also shown carbaryl's teratogenic effects on mammals, indicating its potential risks when used indiscriminately (Smalley, Curtis, & Earl, 1968).

Nanoparticle Carriers for Agricultural Chemicals

Research into polymeric and solid lipid nanoparticles for the sustained release of agricultural chemicals, including carbamate fungicides like carbendazim, aims to improve the efficiency and reduce the environmental impact of these compounds. Encapsulation in nanoparticles can modify the release profiles of fungicides, potentially reducing the required dosage and minimizing toxicity (Campos et al., 2015).

Analytical Methods for Carbamates

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), have been developed to detect low levels of carbaryl and its degradation products in various matrices. This is crucial for monitoring the presence of carbamate pesticides in food and the environment to ensure safety and compliance with regulatory standards (Ozhan, Topuz, & Alpertunga, 2003).

Organic Synthesis and Medicinal Chemistry

Carbamate compounds are also important in organic synthesis and medicinal chemistry for the development of new pharmaceuticals and materials. For example, the synthesis of tetrahydropyridines via phosphine-catalyzed annulation involves carbamate intermediates and showcases the versatility of carbamates in synthesizing complex organic molecules (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

作用機序

Target of Action

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structures . .

Mode of Action

For instance, some carbamates are known to bind to spindle microtubules and cause nuclear division blockade .

Biochemical Pathways

For example, degradation of certain carbamates in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate specific intermediates .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .

Result of Action

Carbamates in general are known to have a variety of effects, such as inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

It is known that environmental factors can influence the action of carbamates in general .

特性

IUPAC Name |

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKCXUMAZWRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)